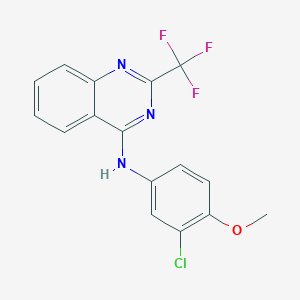
N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine
説明
N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a cell surface receptor that is involved in various cellular processes such as cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer. Therefore, EGFR inhibitors such as AG1478 have been developed as potential anticancer agents.
作用機序
N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine binds to the ATP-binding site of EGFR and prevents its activation by blocking the phosphorylation of tyrosine residues. This, in turn, inhibits downstream signaling pathways that are involved in cell proliferation and survival. This compound has a high affinity for EGFR and is selective for EGFR over other related tyrosine kinases.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits cell migration and invasion, which are essential for cancer metastasis. In addition, this compound has been shown to reduce the expression of various angiogenic factors, thereby inhibiting the formation of new blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine in lab experiments is its high potency and selectivity for EGFR. This makes it a valuable tool for studying the role of EGFR in various cellular processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the development and application of N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine. One potential direction is the combination of this compound with other chemotherapeutic agents to enhance their anticancer efficacy. Another direction is the development of more potent and selective EGFR inhibitors that can overcome the limitations of this compound. Furthermore, the application of this compound in other diseases such as inflammatory disorders and neurodegenerative diseases is an area of active research.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine has been extensively studied for its anticancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines such as breast cancer, lung cancer, and head and neck cancer. This compound exerts its anticancer effects by blocking the activity of EGFR, which is essential for the survival and growth of cancer cells. In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, thereby enhancing their anticancer efficacy.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O/c1-24-13-7-6-9(8-11(13)17)21-14-10-4-2-3-5-12(10)22-15(23-14)16(18,19)20/h2-8H,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAYOYWPISKKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4794883.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4794887.png)
![4-methoxy-3-nitro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4794894.png)
![4-bromo-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4794904.png)

![3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4794916.png)
![ethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4794920.png)

![2-[(4-phenoxybutyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B4794935.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4794939.png)
![N-(3-chlorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4794947.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4794952.png)
![2-(ethylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4794968.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-1-naphthamide](/img/structure/B4794975.png)